molecular formula C21H18BrN3O2 B15108690 (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone

(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone

Cat. No.: B15108690
M. Wt: 424.3 g/mol
InChI Key: ZODJUNDLYATQPR-UHFFFAOYSA-N
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Description

The compound "(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone" is a bifunctional heterocyclic molecule featuring a pyridoindole scaffold fused with a substituted indole moiety via a methanone linker. The bromo substituent at position 6 of the pyridoindole and the methoxy group at position 4 of the indole are critical for modulating its physicochemical and biological properties.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C21H18BrN3O2/c1-27-19-7-3-6-16-13(19)10-18(23-16)21(26)25-9-8-17-14(11-25)12-4-2-5-15(22)20(12)24-17/h2-7,10,23-24H,8-9,11H2,1H3

InChI Key

ZODJUNDLYATQPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=C(N4)C(=CC=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a tetrahydropyridoindole precursor, followed by coupling with a methoxyindole derivative. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound 6-Bromo (pyridoindole), 4-methoxy (indole) C21H17BrN4O2 453.30 N/A* N/A* N/A
(6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (1) 6-Dimethylamino (indole) C21H23N5O 361.44 34 IR: N-H stretch (~3250 cm⁻¹); NMR: δ 2.90 (s, 6H, N(CH3)2)
(8-Methoxy-pyridoindol-2-yl)-(6-(dimethylamino)-indol-2-yl)methanone (10) 8-Methoxy (pyridoindole), 6-dimethylamino (indole) C17H19N4O2 311.15 N/A HRMS: m/z 311.1508 (calc.), 311.1502 (obs.)
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)-(6-fluoro-3,9-dimethyl-pyridoindol-2-yl)methanone (33) 5-Trifluoromethyl (pyrazole), 6-Fluoro, 3,9-dimethyl (pyridoindole) C19H17F4N5O 407.37 47 UPLC-MS: tR = 2.07 min; MS m/z 407.1
(5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone (2c) 5-Bromo (indole), 3-pyridinyl C14H9BrN2O 317.15 27 IR: C=O stretch (1653 cm⁻¹); NMR: δ 8.90 (s, 1H, indole H)

Key Observations

  • Bromo vs. Dimethylamino Substituents: The bromo group in the target compound enhances molecular weight and polarizability compared to the dimethylamino-substituted analog (1), which may influence binding affinity in biological systems .
  • Methoxy Positioning : The 4-methoxy group on the indole (target compound) contrasts with the 8-methoxy on the pyridoindole in compound (10). This positional difference could alter electronic effects (e.g., electron-donating methoxy) and steric interactions .
  • Trifluoromethyl Pyrazole Hybrids : Compound (33) demonstrates the impact of fluorinated substituents on lipophilicity and metabolic stability, a feature absent in the target compound but relevant for SAR studies .
  • Pyridinylmethanone Indoles: Compounds like (2c) () highlight the role of a simpler pyridine-indole hybrid structure, lacking the fused pyridoindole core, which reduces conformational rigidity compared to the target compound .

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